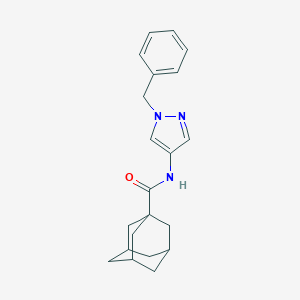![molecular formula C17H19NOS B280346 N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B280346.png)
N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a cyclohexene ring, an ethyl chain, and a benzothiophene moiety
Preparation Methods
The synthesis of N3-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves several steps. One common method includes the following steps :
Hydrogenation: A compound with a cyclohexenyl group is hydrogenated in the presence of a hydrogenation catalyst to obtain a cyclohexyl derivative.
Amidation: The cyclohexyl derivative is then reacted with benzothiophene-3-carboxylic acid to form the desired carboxamide.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate reagents.
Scientific Research Applications
N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with similar compounds such as :
2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexenyl group but differs in its overall structure and chemical properties.
2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: This compound shares the cyclohexenyl and ethyl groups but has different functional groups, leading to different chemical reactivity and applications.
The uniqueness of N3-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combination of the cyclohexenyl, ethyl, and benzothiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19NOS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H19NOS/c19-17(18-11-10-13-6-2-1-3-7-13)15-12-20-16-9-5-4-8-14(15)16/h4-6,8-9,12H,1-3,7,10-11H2,(H,18,19) |
InChI Key |
OFSRJTFFBFMXJD-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CSC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280268.png)

![ETHYL 5-(4-FLUOROPHENYL)-2-[(Z)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B280273.png)
![6-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280275.png)
![ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280278.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B280279.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B280281.png)
![3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280282.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280283.png)

![2-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B280287.png)

